(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide
Description
(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide is a cinnamic acid anilide derivative characterized by a brominated pyridine ring at the β-position and a 4-hydroxyphenyl amide group. The E-configuration of the acrylamide moiety ensures planar geometry, facilitating interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-13-9-10(7-8-16-13)1-6-14(19)17-11-2-4-12(18)5-3-11/h1-9,18H,(H,17,19)/b6-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSHHHKLTWMVFL-LZCJLJQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC(=NC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=CC(=NC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Bromopyridine Moiety: This step may involve a halogenation reaction, where a pyridine derivative is brominated using reagents such as N-bromosuccinimide (NBS).
Attachment of the Hydroxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the hydroxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of bromopyridine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide have demonstrated significant activity against breast and colon cancer cell lines .
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of bromopyridine derivatives, including (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide, for their anticancer activity. The results indicated that the compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In a comparative study published in Pharmaceutical Biology, researchers tested several brominated compounds against standard bacterial strains. (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
Data Table of Applications
Mechanism of Action
The mechanism of action of (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine and hydroxyphenyl groups may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarity and PCA/Tanimoto Analysis
Principal Component Analysis (PCA) and Tanimoto similarity metrics reveal:
- Nitro-substituted isomers (Compounds 17–18) : Structural dissimilarity due to nitro groups reduces antimicrobial activity compared to halogenated analogs .
- Mono- vs. di-halogenated isomers: Compounds 11 (3-Cl-4-Br) and 12 (2-Br-4-Cl) show higher similarity to tri-halogenated derivatives, suggesting clustered activity profiles despite differing substitution patterns .
- membrane disruption).
Physicochemical Properties and Lipophilicity
Experimental logD₇.₄ values for cinnamanilides correlate moderately (r = 0.65) with in silico predictions . Key comparisons:
| Compound | Substituents | logD₇.₄ (Experimental) | Activity Profile |
|---|---|---|---|
| Target Compound | 2-Br-pyridine, 4-OH-phenyl | ~3.5 (estimated) | Unknown (predicted antimicrobial) |
| Compound 10 | 3-F, 4-CF₃-phenyl | 4.1 | Antimicrobial |
| N-p-trans-Coumaroyltyramine | 4-OH-phenyl (E-configuration) | 2.8 | Antioxidant/Alkaloid |
| cis-N-Feruloyltyramine | 4-OH-3-OCH₃-phenyl (Z-configuration) | 3.3 | Anti-inflammatory |
Stereochemical and Isomeric Influences
- E vs. Z Configuration : The E-configuration in the target compound and N-p-trans-Coumaroyltyramine promotes planar conformations, enhancing stacking interactions with aromatic residues in proteins. In contrast, the Z-isomer (cis-N-Feruloyltyramine) exhibits bent geometry, reducing potency .
- Pyridine vs.
Biological Activity
(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a bromopyridine moiety and a hydroxyphenyl group. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
This compound belongs to the class of enamides, which are noted for their double bond conjugated with an amide group. The synthesis typically involves:
- Formation of the Enamide Backbone : Achieved through a condensation reaction between an appropriate aldehyde and an amide.
- Introduction of the Bromopyridine Moiety : This may involve a halogenation reaction using N-bromosuccinimide (NBS).
- Attachment of the Hydroxyphenyl Group : Can be accomplished through coupling reactions like Suzuki-Miyaura cross-coupling.
The biological activity of (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromopyridine and hydroxyphenyl groups may enhance binding affinity and specificity, potentially modulating enzymatic activities or receptor functions.
Antitumor Activity
Research indicates that compounds similar to (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide exhibit significant antitumor properties. For instance, a study on a related compound demonstrated potent inhibition against various cancer cell lines, showcasing IC50 values ranging from 6.92 to 8.99 µM .
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 100 | 8.99 |
| HepG2 | 99.98 | 10.36 |
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways. For example, similar compounds have been noted for their ability to inhibit farnesyltransferase, an enzyme critical in cancer cell proliferation .
Case Studies
- Study on Binding Affinity : A study utilized multi-spectroscopic techniques to analyze the interaction between brominated compounds and human serum albumin (HSA), revealing moderate to strong binding constants that suggest significant pharmacokinetic implications .
- Comparative Analysis : A comparative study highlighted that while (E)-3-(2-chloropyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide showed similar structural properties, the brominated variant exhibited enhanced biological activity due to differences in electronic properties and steric hindrance .
Discussion
The unique combination of functional groups in (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide contributes to its potential biological activities, particularly in oncology and enzyme modulation. The bromopyridine moiety enhances lipophilicity and may facilitate cellular uptake, while the hydroxyphenyl group could play a role in hydrogen bonding interactions with biological targets.
Q & A
Q. Basic Characterization Workflow
How can molecular docking predict the compound’s interaction with biological targets?
Q. Advanced Computational Strategy
- Software : AutoDock Vina (superior scoring function and parallel processing) .
- Protocol :
- Prepare ligand (compound) and receptor (target protein) files, ensuring proper protonation states.
- Define a grid box around the active site (e.g., 20 ų).
- Run docking simulations with exhaustiveness = 20 to sample binding modes.
- Validate results using RMSD clustering and compare with experimental IC₅₀ values.
Example : Docking into kinase domains (e.g., EGFR) may reveal hydrogen bonding with 4-hydroxyphenyl and hydrophobic interactions with bromopyridinyl groups .
How to resolve discrepancies in reported biological activities (e.g., anti-proliferative IC₅₀ values)?
Q. Advanced Data Contradiction Analysis
- Variables to Check :
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific effects.
- Assay Conditions : Standardize incubation time (e.g., 48 hr) and solvent controls (DMSO ≤ 0.1%).
- Orthogonal Validation :
What are the challenges in analyzing metabolic stability via LC-MS?
Q. Advanced Analytical Workflow
Sample Preparation : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) at 37°C.
LC Conditions : Use a C18 column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid).
MS Detection : Monitor metabolites via high-resolution Q-TOF (error < 5 ppm).
Key Findings :
- Major metabolites may include hydroxylated bromopyridinyl or demethylated phenolic derivatives (based on ’s analogous compounds).
- Quantify half-life (t₁/₂) using non-compartmental analysis .
How to optimize crystallization for X-ray studies?
Q. Advanced Crystallization Protocol
- Solvent Screening : Test binary mixtures (e.g., chloroform/methanol or ethyl acetate/hexane) for slow evaporation.
- Temperature : Use a gradient from 4°C to room temperature to induce nucleation.
- SHELX Refinement :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
